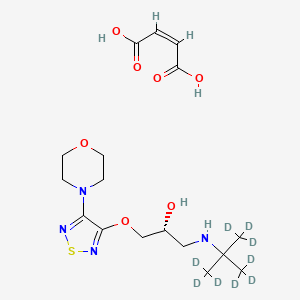

(R)-Timolol-d9 (maleate)

Description

Theoretical Underpinnings of Isotopic Labeling in Medicinal Chemistry and Chemical Biology

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a particular element with a different number of neutrons, into molecules. musechem.comstudysmarter.co.uk This process allows scientists to track the movement and transformation of these molecules in biological systems. studysmarter.co.ukcreative-proteomics.com The key principle is that isotopically labeled compounds are chemically almost identical to their non-labeled counterparts, meaning they generally exhibit the same biological activity and behavior. metwarebio.comcreative-proteomics.com However, the difference in mass allows them to be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.commusechem.com

In medicinal chemistry, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable for a range of applications. symeres.com These include:

Metabolic Studies: Tracing the metabolic fate of a drug candidate to identify its metabolites. symeres.comsilantes.com

Pharmacokinetic Analysis: Quantifying drug absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comacs.org

Mechanism of Action Studies: Investigating how a drug interacts with its biological target. acs.org

Significance of Deuterium Kinetic Isotope Effects (DKIE) in Drug Disposition and Action

The replacement of a hydrogen atom with a deuterium atom can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). tandfonline.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, more energy is required to break a C-D bond, which can slow down the rate of chemical reactions where C-H bond cleavage is the rate-determining step. prolynxinc.com

This effect is particularly significant in drug metabolism, which often involves the oxidation of C-H bonds by enzymes such as the cytochrome P450 (CYP450) family. researchgate.netdovepress.com By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be reduced, leading to:

Increased drug half-life: The drug remains in the body for a longer period. wikipedia.orgdovepress.com

Reduced metabolic clearance: The rate at which the drug is removed from the body is slowed. symeres.com

Potential for reduced toxicity: If a toxic metabolite is formed through C-H bond cleavage, deuteration can decrease its production. nih.gov

Interactive Data Table: Theoretical and Observed DKIE Values

| Reaction Type | Theoretical Max DKIE (kH/kD) | Observed DKIE Range (kH/kD) |

|---|---|---|

| C-H Bond Cleavage | ~10 prolynxinc.com | 1 to 5 |

| β-elimination | - | 2.5 to 3.5 prolynxinc.com |

Rationale for Deuterium Incorporation in Chiral Pharmaceutical Analogues: The Case of (R)-Timolol-d9 (maleate)

Many pharmaceutical compounds are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological properties. nih.gov In some cases, the two enantiomers can interconvert in the body, a process known as chiral switching. firstwordpharma.com This can be problematic if one enantiomer is less active or has undesirable side effects. nih.gov

Deuterium incorporation can be a valuable strategy to stabilize chiral centers that are prone to racemization, a process termed "deuterium-enabled chiral switching" (DECS). nih.govfirstwordpharma.com By replacing a hydrogen atom at the chiral center with deuterium, the rate of interconversion can be significantly reduced due to the DKIE. acs.orgnih.gov This allows for the development of a single, more therapeutically desirable enantiomer. firstwordpharma.comresearchgate.net

(R)-Timolol-d9 (maleate) is the deuterated analog of (R)-Timolol, the less active enantiomer of the widely used beta-blocker Timolol (B1209231). smolecule.commedchemexpress.com Timolol is used as a racemic mixture of its (S) and (R) enantiomers. medchemexpress.com The primary rationale for the synthesis and use of (R)-Timolol-d9 (maleate) in a research context is as a stable isotope-labeled internal standard for bioanalytical and pharmacokinetic studies of Timolol. medchemexpress.commedchemexpress.com The nine deuterium atoms on the tert-butyl group provide a distinct mass shift in mass spectrometry, allowing for accurate quantification of the non-deuterated drug in biological samples. simsonpharma.com While the deuterium substitution in this specific position is not intended to alter the metabolic profile of Timolol itself, it serves as a crucial tool for precise analytical measurements.

Interactive Data Table: Properties of (R)-Timolol-d9 (maleate)

| Property | Value |

|---|---|

| Chemical Formula | C17H19D9N4O7S medchemexpress.com |

| Molecular Weight | 441.55 g/mol medchemexpress.comsimsonpharma.com |

| Isotopic Purity | Typically high, used as a standard axios-research.com |

| Application | Internal standard for mass spectrometry medchemexpress.commedchemexpress.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28N4O7S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2R)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m1./s1/i1D3,2D3,3D3; |

InChI Key |

WLRMANUAADYWEA-HXFDIMDCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Timolol D9 Maleate

Stereoselective Deuteration Strategies for Pharmaceutical Intermediates

The introduction of deuterium (B1214612) into a molecule with a pre-existing stereocenter, or the creation of a new stereocenter that is deuterated, demands highly selective synthetic methods. For intermediates in the synthesis of (R)-Timolol-d9, strategies that can differentiate between enantiotopic or diastereotopic protons are crucial.

One powerful approach involves the use of biocatalysis. Enzymes, particularly reductases, can exhibit exceptional stereoselectivity in the reduction of prochiral ketones, which are common intermediates in drug synthesis. nih.govresearchgate.net For instance, the asymmetric reduction of a haloketone intermediate using baker's yeast can yield an optically active halohydrin, a key precursor for Timolol (B1209231). researchgate.net By performing this reduction in a deuterated solvent or using a deuterium source, it is possible to introduce deuterium at a specific position with high stereocontrol. nih.gov

Another strategy is the use of chiral metal catalysts for hydrogenation or transfer hydrogenation reactions. These catalysts can facilitate the stereoselective addition of deuterium gas (D2) or a deuterium donor to a double bond in a precursor molecule, thereby establishing the desired stereochemistry at the deuterated carbon. nih.gov The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Furthermore, the concept of "deuterium-enabled chiral switching" (DECS) highlights the importance of stabilizing chiral centers that might otherwise be prone to racemization. acs.orgnih.govnih.gov By replacing a hydrogen atom at a chiral center with a deuterium atom, the C-D bond's higher dissociation energy can slow down the rate of enantiomerization, allowing for the isolation of a single, stable enantiomer. acs.orgnih.gov

Isotopic Labeling Techniques for Precision Deuterium Incorporation

Achieving the desired level of deuterium incorporation at specific molecular positions is paramount. Several techniques are employed to ensure this precision.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions offer a direct method for introducing deuterium into a molecule, often at a late stage of the synthesis. hwb.gov.inacs.org These reactions typically involve a catalyst and a deuterium source, such as deuterium oxide (D₂O). researchgate.netsnnu.edu.cnacs.org

Catalysts for H-D exchange can range from heterogeneous catalysts like palladium on carbon (Pd/C) to homogeneous metal complexes. researchgate.netsnnu.edu.cn For example, iridium-based catalysts have been shown to be effective for the selective ortho-deuteration of aromatic rings. snnu.edu.cn The choice of catalyst can influence the regioselectivity of the exchange, allowing for targeted deuteration. While powerful, a key challenge with H-D exchange is controlling the level of deuterium incorporation, as multiple exchange cycles can lead to a distribution of isotopologues. researchgate.net

| Catalyst Type | Deuterium Source | Key Features |

| Heterogeneous (e.g., Pd/C, Pt/C) | D₂O | Facile and convenient for multi-deuterium incorporation. researchgate.net |

| Homogeneous (e.g., Ir(III) complexes) | D₂O | Enables selective deuteration, such as at the ortho-position of aryl amines. snnu.edu.cn |

Targeted Synthesis with Deuterated Reagents

A more controlled approach to isotopic labeling involves the use of deuterated reagents in the synthetic pathway. nih.gov This method ensures that deuterium is incorporated at a specific, predetermined position within the molecule.

For the synthesis of (R)-Timolol-d9, this could involve using a deuterated starting material or a deuterated reagent at a key step. For example, the tert-butylamino group in Timolol is a site for deuteration. The synthesis could therefore employ a deuterated version of tert-butylamine. The use of deuterated building blocks is a common and reliable method for preparing deuterated active pharmaceutical ingredients (APIs). nih.gov Reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) is another example of how targeted deuteration can be achieved. nih.gov

| Deuterated Reagent | Application | Advantage |

| Deuterated building blocks (e.g., CD₃I) | Incorporation of deuterated functional groups. nih.gov | High site-selectivity and isotopic enrichment. |

| Deuterated reducing agents (e.g., NaBD₄) | Reductive deuteration of carbonyls and imines. nih.gov | Controlled introduction of deuterium at specific positions. |

Enantiomeric Resolution and Purification of (R)-Timolol-d9 (maleate)

After the synthesis of the deuterated racemic mixture, the separation of the (R)- and (S)-enantiomers is a critical step. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their resolution. libretexts.org

A common method is the formation of diastereomeric salts. libretexts.orgjlu.edu.cn The racemic mixture of deuterated timolol is reacted with a chiral resolving agent, such as d-tartaric acid, to form a mixture of diastereomeric salts. jlu.edu.cn These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. jlu.edu.cn Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (R)-Timolol-d9.

Another powerful technique for both analysis and purification is chiral chromatography. researchgate.netchromatographyonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Supercritical fluid chromatography (SFC) with a chiral column has been shown to be an efficient method for the enantiomeric purity determination of timolol, offering advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC. researchgate.net

| Technique | Principle | Application in (R)-Timolol-d9 Synthesis |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Resolution of racemic deuterated timolol using an agent like d-tartaric acid. jlu.edu.cn |

| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netchromatographyonline.com | Analytical determination of enantiomeric purity and preparative separation of (R)- and (S)-enantiomers. researchgate.net |

Challenges and Innovations in Scalable Research Synthesis of Deuterated Chiral Compounds

The synthesis of deuterated chiral compounds on a larger, research-oriented scale presents several challenges. These include the cost and availability of deuterated starting materials and reagents, the efficiency and selectivity of the deuteration and resolution steps, and the need for robust and reproducible analytical methods to verify isotopic and enantiomeric purity. researchgate.net

Innovations in this field are focused on developing more efficient and cost-effective methods. The use of flow chemistry is an emerging area that offers precise control over reaction parameters, which can lead to improved yields and selectivity in isotopic labeling reactions. x-chemrx.com Biocatalytic methods are also gaining traction for their high selectivity and ability to operate under mild conditions, which is advantageous for complex molecules. nih.govrsc.org

Furthermore, the development of new catalysts and reagents for deuteration is an active area of research. For example, practical and scalable methods for preparing universal deuterated reagents, such as a deuterated methylthiolating reagent, are being developed to facilitate the synthesis of a wide range of deuterated compounds. rsc.org The ability to perform late-stage deuteration on complex molecules without the need for extensive re-synthesis is a significant goal, and methods like direct hydrogen isotope exchange are continuously being improved to offer better control and efficiency. acs.orgx-chemrx.com

Comprehensive Analytical Characterization of R Timolol D9 Maleate in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of (R)-Timolol-d9 (maleate), providing confirmation of the molecular structure and the precise location and extent of deuterium (B1214612) incorporation.

Deuterium (²H) Nuclear Magnetic Resonance (D-NMR) spectroscopy is a primary tool for directly assessing the isotopic enrichment of (R)-Timolol-d9. While ¹H NMR spectroscopy confirms the absence of proton signals in the deuterated positions, D-NMR provides direct evidence of the deuterium nuclei. In the case of (R)-Timolol-d9, the nine deuterium atoms are located on the tert-butyl group.

Isotopic Enrichment Confirmation: A D-NMR spectrum of (R)-Timolol-d9 would exhibit a signal or set of signals corresponding to the deuterium atoms on the tert-butyl group. The integration of this signal, relative to a known standard, can quantify the level of deuterium incorporation. Conversely, in the ¹H NMR spectrum, the characteristic singlet corresponding to the nine protons of the tert-butyl group in unlabeled Timolol (B1209231) (typically around 1.1 ppm) would be absent or significantly diminished, confirming successful isotopic labeling. researchgate.netlibretexts.org Two-dimensional NMR experiments like HMQC and HMBC on the unlabeled compound can help unequivocally assign all proton and carbon signals, further highlighting the specific locations where proton signals are absent in the deuterated version. researchgate.net

Structural Dynamics: The deuterium nucleus has a nuclear spin of 1 and possesses a nuclear electric quadrupole moment. In solid-state D-NMR, the interaction of this quadrupole moment with the local electric field gradient provides detailed information about the orientation and dynamics of the C-D bonds. This can be used to study the motion and conformational dynamics of the deuterated tert-butyl group within the molecule.

Table 1: Comparison of Expected ¹H NMR and D-NMR Signals for the Tert-Butyl Group in Timolol This is an interactive data table. Click on the headers to sort.

| Analyte | NMR Technique | Expected Signal for Tert-Butyl Group | Significance |

|---|---|---|---|

| (R)-Timolol | ¹H NMR | Singlet at ~1.1 ppm, integrating to 9H | Presence of non-deuterated tert-butyl protons. |

| (R)-Timolol-d9 | ¹H NMR | Absence or significant reduction of the singlet at ~1.1 ppm | Confirmation of deuteration at the tert-butyl position. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides high mass accuracy and resolution, making it essential for the characterization of isotopically labeled compounds. researchgate.net It is used to confirm the molecular weight of (R)-Timolol-d9 (maleate) with high precision, thereby verifying the incorporation of the nine deuterium atoms.

Isotopic Distribution: HRMS can distinguish between the unlabeled compound and its deuterated isotopologue based on their precise mass-to-charge (m/z) ratios. Unlabeled Timolol has a chemical formula of C₁₃H₂₄N₄O₃S. daicelpharmastandards.com (R)-Timolol-d9 has nine hydrogen atoms replaced by deuterium, resulting in a nominal mass increase of 9 Da. HRMS can confirm the isotopic distribution, ensuring that the product is predominantly the M+9 species. oup.com For example, a study using liquid chromatography with atmospheric-pressure chemical-ionization tandem mass spectrometry established assays for the quantitation of timolol and its ²H₉-stable-isotope-labeled analog. oup.com The isotopic distribution in the deuterium-labeled timolol was found to be 99 atom % excess ²H₉ (M+9) with less than 0.1% being the unlabeled (M+0) drug. oup.com

Metabolite Identification: In a research context, (R)-Timolol-d9 (maleate) is invaluable for pharmacokinetic and metabolism studies. medchemexpress.com When co-administered with unlabeled Timolol, the deuterated version acts as a stable isotope-labeled internal standard (SIL-IS). Using LC-HRMS, researchers can differentiate between the drug administered and its metabolites from the endogenous or co-administered unlabeled drug. oup.com This allows for precise quantification and structural elucidation of metabolites, as the isotopic signature of the d9-tert-butyl group remains on metabolites that have not undergone N-dealkylation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another advanced application that can probe the conformational dynamics of proteins, such as the β2 adrenergic receptor, upon binding to ligands like Timolol. nih.gov

Table 2: Expected Mass Data for (R)-Timolol and (R)-Timolol-d9 This is an interactive data table. Click on the headers to sort.

| Compound | Chemical Formula (Free Base) | Monoisotopic Mass (Free Base, Da) | Mass Difference (Da) |

|---|---|---|---|

| (R)-Timolol | C₁₃H₂₄N₄O₃S | 316.1596 | N/A |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are sensitive to changes in bond vibrational frequencies caused by isotopic substitution. libretexts.org This phenomenon, known as the kinetic isotope effect, provides further confirmation of deuteration.

The frequency of a bond vibration is dependent on the bond strength (force constant, k) and the reduced mass (µ) of the atoms involved, as described by the harmonic oscillator model: ν ∝ √(k/µ). libretexts.org Replacing hydrogen (¹H) with the heavier deuterium (²H) atom approximately doubles the reduced mass of the C-H bond, leading to a predictable decrease in the vibrational frequency. ajchem-a.comajchem-a.com

Expected Spectral Shifts: The C-H stretching vibrations of a tert-butyl group typically appear in the 2950-2850 cm⁻¹ region of an IR spectrum. Upon deuteration to C-D, the corresponding stretching frequencies are expected to shift to a lower wavenumber, approximately in the 2200-2100 cm⁻¹ region. acs.org This significant and predictable shift provides clear evidence of the successful deuteration of the tert-butyl group in (R)-Timolol-d9. Similarly, C-H bending vibrations would also shift to lower frequencies. These changes can be readily observed by comparing the IR or Raman spectrum of (R)-Timolol-d9 with that of an unlabeled (R)-Timolol standard. libretexts.orgacs.org

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Typical Frequency Range (C-H) | Theoretical Shift Factor (1/√2) | Predicted Frequency Range (C-D) |

|---|---|---|---|

| C-H Stretch | 2850 - 2950 cm⁻¹ | ~0.71 | 2024 - 2095 cm⁻¹ |

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination (Research Applications)

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of (R)-Timolol-d9 (maleate). Given that Timolol is a chiral compound, methods that can separate the (R) and (S) enantiomers are critical.

Chiral HPLC is the benchmark technique for determining the enantiomeric purity of chiral compounds. For (R)-Timolol-d9, the primary goal is to demonstrate the absence of its stereoisomer, (S)-Timolol-d9. Various methods have been developed for the successful chiral separation of Timolol enantiomers. nih.govacademax.comresearchgate.net

These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A common and effective CSP for this separation is cellulose (B213188) tris-3,5-dimethylphenylcarbamate. nih.gov By analyzing (R)-Timolol-d9 under these optimized conditions, one can quantify the percentage of the (S)-enantiomer present, thereby determining the enantiomeric excess (e.e.) of the (R)-form.

Table 4: Exemplary Chiral HPLC Method Parameters for Timolol Enantiomer Separation This is an interactive data table. Click on the headers to sort.

| Parameter | Condition 1 nih.gov | Condition 2 academax.com | Condition 3 nih.gov |

|---|---|---|---|

| Column (CSP) | Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD) | Chiralcel OD | Ovomucoid |

| Mobile Phase | Hexane-2-propanol (95:5) + 0.4% DEA | Hexane-isopropanol-diethylamine (480:20:1) | Acetonitrile (7%) in 14 mmol L⁻¹ ammonium (B1175870) chloride (pH 6.8) |

| Flow Rate | Not specified, optimized for resolution | 1.0 mL/min | Not specified |

| Temperature | 5 °C | 25 °C | Not specified |

| Detection (UV) | Not specified | 297 nm | Not specified |

| Resolution (Rₛ) | >4.0 | >4.0 | Not specified |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and significantly reduced consumption of organic solvents. researchgate.netdcu.ie The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol. nih.govgoogle.com

An enantioselective SFC method has been developed and validated for determining the enantiomeric purity of Timolol maleate. nih.gov This method utilizes a Chiralcel OD-H column and achieves excellent resolution between the (R) and (S) enantiomers in a very short run time. researchgate.netnih.gov This validated SFC method is highly suitable for the quality control and enantiomeric excess determination of (R)-Timolol-d9 (maleate) in a research setting.

Table 5: Validated Supercritical Fluid Chromatography (SFC) Method for Timolol Enantiomer Separation researchgate.netnih.gov This is an interactive data table. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralcel OD-H (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | (93:7) CO₂ / Methanol with 0.1% Triethylamine (TEA) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | Not specified (robustness tested at ±5°C) |

| Back-Pressure | Not specified (robustness tested at ±10 bar) |

| Run Time | < 5 minutes |

| Resolution (Rₛ) | ~2.0 |

Mechanistic Investigations into the Metabolic Fate of R Timolol D9 Maleate

In Vitro Biotransformation Studies Utilizing Hepatic Microsomes and Other Cellular Models

The investigation of a drug's metabolic fate is crucial for understanding its efficacy and potential interactions. In vitro models are instrumental in this process, providing a controlled environment to study biotransformation. For timolol (B1209231) and its deuterated analogues, the primary site of metabolism is the liver. nih.govnih.gov Therefore, subcellular fractions and cellular models derived from the liver are the most relevant systems for these studies.

Human liver microsomes are a widely used in vitro tool because they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs, including timolol. nih.govresearchgate.net Studies utilizing human liver microsomes have been pivotal in establishing that timolol metabolism is mediated principally by the CYP2D6 isoform, with a minor contribution from CYP2C19. nih.govnih.gov These microsomal studies allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km), and help identify potential drug-drug interactions by using specific CYP inhibitors. nih.gov

In addition to microsomes, other cellular models like human liver S9 fractions and cryopreserved hepatocytes are employed. pharmgkb.orgnih.govsfu.ca The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism that includes both phase I and phase II (conjugation) reactions. nih.gov Cryopreserved hepatocytes represent a more holistic model, as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment of the liver. pharmgkb.org Studies with cryopreserved hepatocytes have been used to further characterize timolol metabolism and to predict its in vivo half-life. pharmgkb.org These same in vitro systems are essential for studying the biotransformation of (R)-Timolol-d9 (maleate) to understand how deuteration affects its metabolic pathways.

| In Vitro Model | Key Features & Applications in Timolol Metabolism Studies |

| Human Liver Microsomes | Rich source of Phase I CYP450 enzymes. Used to identify primary metabolizing enzymes (CYP2D6, CYP2C19), determine kinetic parameters (Km), and assess inhibitory potential. nih.govhelsinki.fi |

| Human Liver S9 Fractions | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. Allows for the study of a broader range of metabolic reactions. nih.govsfu.ca |

| Cryopreserved Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors. Considered a more comprehensive model for predicting in vivo metabolism and half-life. pharmgkb.org |

| Recombinant P450s | Individual human CYP enzymes expressed in a cellular system. Used to confirm the specific roles of enzymes like CYP2D6 and CYP2C19 in timolol metabolism. nih.gov |

Identification and Characterization of Deuterated Metabolites and Biotransformation Pathways

The biotransformation of timolol primarily occurs through oxidative reactions mediated by CYP enzymes. nih.govnih.gov In vitro studies using human liver microsomes have led to the identification of several metabolites. nih.govresearchgate.net The principal biotransformation pathway is the hydroxylation of the morpholino ring, which results in the most abundant metabolite, designated as M1. nih.govresearchgate.net

Other identified pathways involve modifications of the morpholino ring, leading to metabolites M2, M3, and M4. The proposed structures for these metabolites suggest further oxidation and ring opening reactions. researchgate.net Since the deuteration in (R)-Timolol-d9 (maleate) is specifically on the tert-butyl group, the primary metabolic attack on the morpholino ring is not expected to be directly hindered. smolecule.com Consequently, the biotransformation of (R)-Timolol-d9 is expected to follow the same pathways as its non-deuterated counterpart, leading to the formation of deuterated versions of the known metabolites. The nine deuterium (B1214612) atoms on the tert-butyl group would remain intact during the formation of these primary metabolites.

The primary biotransformation pathways for timolol, which would also apply to (R)-Timolol-d9, are:

Hydroxylation: The major pathway, leading to the formation of a hydroxy-timolol metabolite (M1) on the morpholino ring. nih.govresearchgate.net

Further Oxidation/Ring Cleavage: Subsequent reactions on the morpholino ring lead to other minor metabolites (M2, M3, M4). researchgate.net

| Metabolite | Proposed Biotransformation | Expected Form for (R)-Timolol-d9 |

| M1 | Hydroxylation of the morpholino ring | M1-d9 |

| M2 | Further oxidation of the morpholino ring | M2-d9 |

| M3 | Cleavage and modification of the morpholino ring | M3-d9 |

| M4 | Cleavage and modification of the morpholino ring | M4-d9 |

Analysis of Deuterium Kinetic Isotope Effects on Enzyme-Mediated Metabolism

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can significantly slow down the reaction rate. libretexts.orgmdpi.com This effect is most pronounced when the C-H bond cleavage is the rate-limiting step of the metabolic reaction (a primary KIE). plos.org The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) for C-H bond cleavage can range from 1 to 8, or even higher in some enzymatic reactions. libretexts.org

In the case of (R)-Timolol-d9 (maleate), the deuterium atoms are located on the tert-butyl group. smolecule.com As established, the primary and major metabolic pathway for timolol is hydroxylation on the morpholino ring, a site distant from the deuterated tert-butyl group. nih.govresearchgate.net Therefore, a significant primary KIE on the formation of the main metabolite, M1, is not expected. The C-D bonds are not broken during this specific transformation.

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Analogues (Mechanistic Insights)

Comparing the metabolic profiles of (R)-Timolol-d9 and its non-deuterated analogue, (R)-Timolol, provides valuable mechanistic insights into the drug's biotransformation. plos.org This comparison can confirm the sites of metabolism and reveal the impact of the KIE.

The primary expectation is that the rate of formation of the main metabolite, M1-d9 (hydroxylation on the morpholino ring), from (R)-Timolol-d9 would be largely unchanged compared to the formation of M1 from non-deuterated timolol. This is because the deuteration is not at the site of this primary metabolic reaction. However, a detailed analysis might reveal a subtle secondary KIE.

| Metabolic Parameter | (R)-Timolol (Non-Deuterated) | (R)-Timolol-d9 (Deuterated) | Mechanistic Insight |

| Primary Metabolite (M1) Formation Rate | Baseline rate | Expected to be similar to baseline | Confirms primary metabolism occurs away from the deuterated site (morpholino ring). nih.govresearchgate.net |

| Metabolites from tert-butyl oxidation | Potentially formed in very minor amounts | Formation expected to be significantly reduced or eliminated | Demonstrates a strong primary Kinetic Isotope Effect at the site of deuteration and confirms a minor metabolic pathway at this position. informaticsjournals.co.inplos.org |

| Overall Metabolic Clearance | Baseline clearance | Potentially reduced | A reduction in clearance would indicate that minor pathways (now blocked by deuteration) contribute to the overall elimination of the drug. |

| Metabolite Profile Complexity | Baseline profile with major and potential minor metabolites | Simplified profile, dominated by M1-d9 and its derivatives | Deuteration can block minor pathways, leading to a less complex and potentially more predictable metabolite profile. |

Molecular Pharmacology and Receptor Interaction Studies of R Timolol D9 Maleate

Ligand-Receptor Binding Affinity and Selectivity at Adrenergic Receptors

Timolol (B1209231) is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors. researchgate.netacs.org The biological activity of timolol resides predominantly in the (S)-enantiomer, which possesses a significantly higher affinity for beta-adrenergic receptors compared to the (R)-enantiomer. ualberta.ca

The deuteration of the tert-butyl group in (R)-Timolol to create (R)-Timolol-d9 is not expected to drastically alter its fundamental receptor selectivity profile. It will likely retain its characteristic as a much weaker beta-blocker compared to its (S)-counterpart. However, the introduction of deuterium (B1214612) can subtly influence binding affinity.

Table 1: Binding Affinity of Timolol Enantiomers at Human Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| (S)-Timolol | β1-adrenergic | 1.97 nM acs.org |

| (S)-Timolol | β2-adrenergic | 2.0 nM acs.org |

| (R)-Timolol | β-adrenergic | ~30-fold less active than (S)-Timolol ualberta.ca |

| (R)-Timolol-d9 (maleate) | β1/β2-adrenergic | Data not available |

Note: The table is populated with available data for non-deuterated enantiomers to provide context. The binding affinity for (R)-Timolol-d9 (maleate) is not publicly documented.

Elucidation of Isotope Effects on Receptor Binding and Allosteric Modulation

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. nih.gov This can influence intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand binding to a receptor pocket. The "Ubbelohde effect" describes the phenomenon where deuteration can lead to a slight lengthening and strengthening of hydrogen bonds, which could potentially impact receptor affinity. mdpi.com Conversely, some studies have suggested that deuteration could lead to a loss of potency, possibly due to changes in the C-D dipole moment that diminish receptor affinity. acs.org

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's function, is another area where isotope effects could be significant. elifesciences.orgumich.edu While there are no direct studies on allosteric modulation by (R)-Timolol-d9, the subtle conformational changes induced by deuteration could theoretically influence the binding of allosteric modulators or even induce allosteric effects itself. However, without experimental data, this remains a speculative area for further research.

Fundamental Mechanistic Insights from Receptor-Ligand Dynamics and Conformational Changes

Advanced biophysical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for probing the dynamic nature of G-protein coupled receptors (GPCRs) like the adrenergic receptors. researchgate.netebi.ac.ukbiorxiv.org These methods can reveal how the binding of a ligand, such as timolol, induces specific conformational changes in the receptor, which are essential for its signaling function. researchgate.netbiorxiv.orgbiorxiv.org

HDX-MS studies on β-adrenergic receptors have demonstrated that agonists and antagonists induce distinct patterns of deuterium uptake across the receptor structure, highlighting ligand-specific conformational states. biorxiv.orgbiorxiv.org For instance, agonist binding tends to increase the dynamics in intracellular loop 1 (ICL1), a region important for G-protein recruitment, while antagonists stabilize this region. biorxiv.orgbiorxiv.org Although these studies have primarily used non-deuterated ligands, they establish a framework for how (R)-Timolol-d9 could be investigated to understand its specific impact on receptor dynamics. The subtle changes in interaction strength and kinetics due to deuteration could translate into measurable differences in the receptor's conformational ensemble.

NMR spectroscopy, particularly when combined with receptor deuteration (to enhance signal sensitivity), has also provided significant insights into the conformational equilibrium of β-adrenergic receptors. researchgate.netnih.gov These studies have shown that the receptor exists in a dynamic equilibrium between inactive and active states, and that ligands with different efficacies shift this equilibrium to varying degrees. Studying the interaction of (R)-Timolol-d9 with a deuterated or non-deuterated receptor via NMR could elucidate the precise nature of the conformational state it stabilizes.

Computational Chemistry and Molecular Dynamics Simulations for Deuterated Ligand Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, offer an in-silico platform to investigate ligand-receptor interactions at an atomic level. nih.govplos.org These methods can predict the binding pose of a ligand within the receptor's binding pocket and simulate the dynamic changes in the receptor's conformation upon ligand binding.

While specific MD simulations for (R)-Timolol-d9 are not reported in the literature, simulations of non-deuterated β-blockers with adrenergic receptors have provided valuable insights into the key amino acid residues involved in binding and the allosteric communication within the receptor. nih.govplos.org For (R)-Timolol-d9, computational models could be parameterized to account for the increased mass and altered vibrational properties of deuterium. Such simulations could predict whether the d9-deuteration leads to significant changes in the binding mode, residence time within the binding pocket, or the propagation of conformational changes through the receptor, when compared to the non-deuterated (R)-Timolol.

Density Functional Theory (DFT) calculations could also be employed to investigate the electronic properties of (R)-Timolol-d9 and how they differ from its non-deuterated counterpart, potentially offering clues about its interaction with the receptor environment.

Advanced Research Applications of R Timolol D9 Maleate As a Chemical Probe

Role in Mechanistic Elucidation of Biological and Biochemical Processes

The primary role of (R)-Timolol-d9 (maleate) in mechanistic studies is to serve as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, particularly the active (S)-enantiomer, in complex biological matrices. nih.govmedchemexpress.com In drug discovery and development, understanding a drug's mechanism of action requires a precise correlation between its concentration at the site of action and the observed physiological response. researchgate.net Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, chromatographic separation, and mass spectrometric detection. biopharmaservices.comwuxiapptec.com

By enabling highly accurate and precise measurements, (R)-Timolol-d9 helps researchers to:

Clarify Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Accurate quantification of the active drug is essential for building reliable PK/PD models. These models are crucial for understanding the relationship between drug exposure and therapeutic or toxic effects, which is a cornerstone of mechanistic investigation.

Investigate Metabolic Pathways: While the deuterated form is often used to quantify the parent drug, it can also be used to track and identify metabolites. researchgate.net Understanding how a drug like timolol (B1209231) is metabolized by enzymes such as CYP2D6 is integral to a complete picture of its biological activity and potential drug-drug interactions. nih.gov

Quantitative Analysis in Pre-clinical Research Models (Non-Human)

In preclinical research, (R)-Timolol-d9 (maleate) is extensively used as an internal standard for quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiopharmaservices.com Preclinical models, such as the rabbit eye model for glaucoma research, are fundamental for evaluating the efficacy and pharmacokinetic profile of new drug formulations before human trials. researchgate.netnih.gov

The addition of a known quantity of (R)-Timolol-d9 to biological samples (e.g., plasma, aqueous humor) at the beginning of the analytical workflow corrects for variability and potential analyte loss during sample preparation and analysis. wuxiapptec.com This ensures a high degree of accuracy and precision in the final concentration measurement of the therapeutic drug. nih.govbiopharmaservices.com For example, studies evaluating novel delivery systems for timolol, such as rapidly dissolving solid ocular matrices or nanofiber inserts, rely on these methods to determine key pharmacokinetic parameters in rabbit models. researchgate.netnih.gov These parameters, including peak concentration (Cmax) and area under the curve (AUC), are critical for comparing the performance of new formulations against standard eye drops. researchgate.net

The table below outlines the typical components of an LC-MS/MS method used for the quantification of timolol in preclinical studies, highlighting the role of the deuterated internal standard.

| Parameter | Description | Role of (R)-Timolol-d9 (maleate) |

| Sample Preparation | Extraction of the drug from a biological matrix (e.g., plasma, tissue homogenate) using techniques like solid-phase extraction (SPE) or protein precipitation. nih.govtandfonline.com | Added at a fixed concentration to all samples, standards, and quality controls before extraction to account for analyte loss and variability during processing. biopharmaservices.comwuxiapptec.com |

| Chromatography | Separation of the analyte from other matrix components using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.govresearchgate.net | Co-elutes with the non-deuterated analyte due to nearly identical chemical properties, but is separated by the mass spectrometer. biopharmaservices.com |

| Ionization | The sample is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to create charged molecules. nih.gov | Undergoes ionization with the same efficiency as the analyte, correcting for matrix effects (suppression or enhancement of the signal by co-eluting compounds). wuxiapptec.com |

| Mass Spectrometry | A tandem mass spectrometer (MS/MS) isolates the specific precursor ions for both the analyte and the internal standard and fragments them to produce unique product ions for detection. nih.govlcms.cz | The mass difference (9 Daltons for the d9 variant) allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently. nih.gov |

| Quantification | The concentration of the analyte is determined by comparing the ratio of its peak area to the peak area of the known-concentration internal standard against a calibration curve. lcms.cz | The analyte/internal standard peak area ratio provides a normalized response that is more accurate and reproducible than using the analyte response alone. biopharmaservices.com |

Application in Deuterium (B1214612) Isotope Tracers for Reaction Mechanism Studies

The deuterium atoms in (R)-Timolol-d9 serve as more than just a mass tag for quantification; they can also be used as tracers to investigate reaction mechanisms, particularly in drug metabolism. nih.gov This application relies on the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. nih.govnih.gov

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction (e.g., oxidation by a cytochrome P450 enzyme), the reaction will proceed more slowly for the deuterated molecule compared to its non-deuterated counterpart. nih.gov

This principle is used in several ways:

Identifying Metabolic "Soft Spots": Researchers can synthesize different deuterated versions of a drug candidate. By comparing the metabolic rates, they can identify the primary sites of metabolic attack on the molecule. A significant KIE at a specific position indicates that it is a key site of metabolism. nih.gov

Elucidating Metabolic Pathways: By administering a deuterated drug and analyzing the resulting metabolites, the deuterium label acts as a tracer, confirming the metabolic fate of specific parts of the molecule. This helps in the structural elucidation of metabolites and provides a clearer picture of the biotransformation pathways. researchgate.net

Designing Metabolically Stabilized Drugs: Once a metabolically labile site is identified, deuteration at that position can be used intentionally to slow down its breakdown. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of reactive or toxic metabolites, a strategy that has led to FDA-approved deuterated drugs. nih.gov

While specific KIE studies using (R)-Timolol-d9 are not prominent in published literature, the principles are widely applied in pharmaceutical research to understand the metabolism of compounds like timolol, which is known to be processed by hepatic enzymes. researchgate.netnih.gov

Investigation of Drug-Membrane Interactions using Deuterated Analogues (e.g., Neutron Diffraction)

Understanding how a drug interacts with and crosses cell membranes is crucial, as the membrane is often the first barrier and a potential site of non-specific action. nih.gov Deuterated analogues like (R)-Timolol-d9 are powerful probes for studying these interactions at the molecular level using sophisticated biophysical techniques, particularly neutron scattering and diffraction. researchgate.netnih.govnih.gov

Neutron-based methods are uniquely suited for this purpose because hydrogen and deuterium scatter neutrons very differently. aip.org This large difference in scattering length density allows for a "contrast variation" approach. By selectively deuterating either the drug, the lipids of a model membrane, or the solvent (water), researchers can effectively make certain components of the system "invisible" to neutrons, thereby highlighting the structure and location of the other components. nih.govansto.gov.au

A study investigating the interaction of the related beta-blocker propranolol (B1214883) with model membranes used a deuterated version of the drug in conjunction with neutron diffraction. osti.gov The results showed definitively that the aromatic naphthalene (B1677914) moiety of propranolol partitions deep into the hydrocarbon core of the lipid bilayer, while its charged amine side chain remains anchored in the aqueous region near the phospholipid headgroups. osti.gov This type of detailed positional information is difficult to obtain with other techniques and is critical for understanding how the drug perturbs membrane structure and function. nih.gov Although a specific neutron diffraction study on (R)-Timolol-d9 was not identified, its structural similarity to propranolol makes it an ideal candidate for such investigations to reveal the molecular details of its membrane interactions.

The table below summarizes the principles of using deuterated analogues in neutron scattering studies of drug-membrane interactions.

| Technique/Principle | Description | Application with (R)-Timolol-d9 (maleate) |

| Neutron Scattering/Diffraction | A technique that uses beams of neutrons to probe the structure and dynamics of matter. It is non-destructive and sensitive to the isotopic composition of the sample. aip.orgnih.gov | Provides high-resolution structural information about the location, orientation, and effects of timolol within a model cell membrane. nih.govosti.gov |

| Contrast Variation | Exploits the large difference in neutron scattering length between hydrogen (H) and deuterium (D). By selectively replacing H with D, specific parts of a molecular assembly can be highlighted or masked. researchgate.netnih.gov | Using (R)-Timolol-d9 with non-deuterated lipids allows for direct observation of the drug within the membrane. Conversely, using non-deuterated timolol with deuterated lipids highlights the drug's effect on membrane structure. ansto.gov.au |

| Model Membranes | Simplified systems, such as lipid bilayers or vesicles, that mimic the basic structure of biological cell membranes. nih.gov | Provide a controlled environment to study the fundamental physical interactions between (R)-Timolol-d9 and lipids, removing the complexity of a live cell. osti.gov |

| Structural Elucidation | The scattering pattern is analyzed to build a model of the molecular arrangement, revealing details like the depth of drug penetration into the bilayer and drug-induced changes in membrane thickness or fluidity. nih.govosti.gov | Would allow researchers to determine precisely where the morpholinyl-thiadiazole and tert-butylamino moieties of timolol reside within the lipid bilayer, clarifying its mechanism of membrane transit and non-specific effects. osti.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Deuterated Analogues for Specific Research Questions

The development of novel deuterated analogues of existing drugs, like (R)-Timolol-d9 (maleate), represents a strategic approach in medicinal chemistry to refine therapeutic properties. uniupo.itnih.gov This "deuterium switch" can lead to improved metabolic stability, potentially reducing dosing frequency and improving patient outcomes. nih.govnih.govacs.org

Researchers are exploring the creation of new deuterated versions of beta-blockers to investigate specific structure-activity relationships and metabolic pathways. For instance, the strategic placement of deuterium (B1214612) atoms can slow down metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug breakdown. researchgate.netmusechem.com This can lead to a longer half-life and altered formation of metabolites. unibestpharm.com

The development of deuterated analogues is not limited to improving pharmacokinetics. It also serves as a valuable tool in research to trace metabolic pathways without the interference of non-deuterated compounds. smolecule.com This allows for a more precise understanding of how drugs are processed in the body.

| Compound | Deuteration Strategy | Potential Research Application |

| (R)-Timolol-d9 (maleate) | Deuterium substitution at the tert-butyl group | Investigating the role of this specific site in metabolic stability and receptor binding. |

| Metoprolol-d7 | Deuteration at various positions | Optimizing pharmacokinetic profiles of cardioselective beta-blockers. mdpi.com |

| Carvedilol-d5 | Deuterium substitution | Enhancing the metabolic stability of beta-blockers with additional alpha-blocking activity. |

Integration of Deuterated Compound Research with Systems Biology and Omics Technologies

The study of deuterated compounds like (R)-Timolol-d9 (maleate) is increasingly being integrated with systems biology and "omics" technologies (e.g., genomics, proteomics, metabolomics). This holistic approach provides a comprehensive understanding of a drug's interaction with biological systems. smolecule.com

Systems biology models can help predict how the altered pharmacokinetics of a deuterated drug will affect various physiological pathways. For example, by analyzing the proteomic and metabolomic changes following administration of (R)-Timolol-d9 (maleate), researchers can identify off-target effects and novel therapeutic applications.

A study on the non-deuterated form, timolol (B1209231) maleate, in a retinal vein occlusion model, investigated its effects on gene expression, specifically Vegf and Atf4, which are stress markers. nih.gov Similar studies with (R)-Timolol-d9 (maleate) could provide deeper insights into the impact of deuteration on these cellular stress responses. The integration with omics can also elucidate the mechanisms behind observed improvements in efficacy or reductions in toxicity with deuterated compounds. researchgate.net

Methodological Advancements in Deuterium Labeling and Analysis for Complex Research

The synthesis and analysis of deuterated compounds present unique challenges that are being addressed by ongoing methodological advancements. digitellinc.com The synthesis of compounds like (R)-Timolol-d9 (maleate) with high isotopic purity is crucial for accurate research findings. digitellinc.com Innovations in synthetic chemistry are focused on developing more efficient and selective deuteration methods. researchgate.net

In the realm of analysis, highly sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are essential for quantifying deuterated compounds and their metabolites in biological samples. mdpi.comresearchgate.net The development of new analytical methods, including ultra-high-performance liquid chromatography (UHPLC), allows for the precise and rapid determination of these compounds. oup.com

Key Methodological Considerations:

Isotopic Purity: Ensuring a high percentage of deuterium incorporation is critical for reliable study outcomes. digitellinc.com

Analytical Sensitivity: Methods must be sensitive enough to detect low concentrations of the deuterated compound and its metabolites. rjpbcs.comjpsbr.org

Chiral Separation: For chiral drugs like timolol, methods that can distinguish between enantiomers are necessary. nih.gov

Strategic Opportunities and Challenges in Deuterated Pharmaceutical Research

The field of deuterated pharmaceuticals offers significant strategic opportunities, but also faces notable challenges.

Opportunities:

Improved Therapies: Deuteration can lead to drugs with better safety and efficacy profiles. uniupo.itnih.govnih.gov

Life Cycle Management: Developing deuterated versions of existing drugs can extend patent protection and create new market opportunities. nih.gov The FDA's approval of the first deuterated drug, deutetrabenazine, in 2017 set a precedent for this strategy. uniupo.itnih.govnih.gov

New Drug Discovery: Deuteration is now being applied not just to existing drugs but also in the de novo discovery of new chemical entities. uniupo.itnih.gov

Challenges:

Predictability: The effects of deuteration on a drug's properties are not always predictable and require extensive empirical investigation. nih.govmusechem.com

Regulatory Hurdles: Regulatory agencies require clear evidence of the benefits of a deuterated drug over its non-deuterated counterpart. musechem.com

Cost and Complexity: The development of deuterated drugs involves significant investment in specialized synthesis and analytical techniques. musechem.comdigitellinc.com

The successful development and commercialization of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) highlight the potential of this approach. uniupo.itnih.gov As research continues, (R)-Timolol-d9 (maleate) and other deuterated compounds will likely play an increasingly important role in the development of safer and more effective medicines.

Q & A

Q. What analytical methods are recommended for chiral separation and quantification of (R)-Timolol-d9 (maleate) in the presence of its enantiomer and related impurities?

A liquid chromatography (LC) method using a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) and a hexane/2-propanol/diethylamine mobile phase is effective for resolving enantiomers. Experimental design (e.g., factorial design) can optimize parameters like 2-propanol concentration, diethylamine content, and column temperature. Derringer’s desirability function aids in balancing resolution and analysis time . For impurity profiling, coupling LC with mass spectrometry (MS) ensures specificity, while pharmacopeial methods (e.g., European Pharmacopoeia) provide baseline validation .

Q. How can researchers ensure the synthesis of (R)-Timolol-d9 (maleate) with high enantiomeric purity?

Deuterium labeling requires controlled synthetic pathways to preserve stereochemistry. Use chiral auxiliaries or asymmetric catalysis, followed by purification via preparative LC with CSPs. Characterize intermediates using nuclear magnetic resonance (NMR) and high-resolution MS to confirm isotopic incorporation and enantiomeric excess (ee). Rigorous quality control with reference standards (e.g., EP/USP traceable materials) ensures batch consistency .

Q. What protocols are used to assess the stability of (R)-Timolol-d9 (maleate) under varying storage conditions?

Stability-indicating methods (e.g., RP-HPLC with UV detection) monitor degradation products under stress conditions (heat, light, pH). Accelerated stability studies (40°C/75% RH) over 6 months, combined with forced degradation (acid/base hydrolysis, oxidation), identify major impurities. Quantify degradation kinetics using linear regression models (e.g., Arrhenius equation) and validate with interday precision <2% RSD .

Q. How is the enantiomeric purity of (R)-Timolol-d9 (maleate) validated in pharmacokinetic studies?

Chiral LC-MS/MS methods with deuterated internal standards (e.g., (S)-Timolol-d9) are critical. Validate selectivity against plasma matrix components and linearity across physiological concentrations (e.g., 0.1–100 ng/mL). Cross-validate with capillary electrophoresis (CE) or NACE (non-aqueous CE) to confirm absence of matrix effects .

Advanced Research Questions

Q. How can researchers assess and validate the uncertainty associated with quantifying (R)-Timolol-d9 (maleate) in interlaboratory studies?

Follow ISO 5725-2 guidelines to partition variance into between-laboratory (s²Lab), between-day (s²Day), and between-replicate (s²Rep) components. Use nested ANOVA to calculate repeatability (sr) and reproducibility (sR) standard deviations. For impurity levels >0.1%, uncertainty is concentration-dependent; apply Monte Carlo simulations for non-linear scenarios .

Q. What methodological approaches are recommended for resolving contradictions in pharmacokinetic data of (R)-Timolol-d9 (maleate) across different experimental models?

Triangulate data from in vitro (e.g., hepatocyte metabolism assays), in vivo (rodent PK), and in silico (PBPK modeling) studies. Investigate species-specific differences in CYP450 metabolism or plasma protein binding using equilibrium dialysis. Apply Bayesian statistics to reconcile conflicting bioavailability metrics .

Q. How does deuteration impact the β-adrenoceptor binding kinetics of (R)-Timolol-d9 (maleate) compared to its non-deuterated counterpart?

Use surface plasmon resonance (SPR) or radioligand displacement assays to measure dissociation constants (Kd). Deuterium isotope effects may slow metabolic clearance (CYP2D6-mediated) but have negligible impact on receptor affinity. Compare pharmacokinetic parameters (e.g., t½, AUC) in deuterated vs. non-deuterated forms using crossover studies .

Q. What strategies optimize impurity profiling of (R)-Timolol-d9 (maleate) during method validation?

Employ a "quality by design" (QbD) approach: define critical method attributes (resolution, peak asymmetry) and critical process parameters (mobile phase pH, gradient slope). Use design of experiments (DoE) to establish robustness ranges. For genotoxic impurities, apply LC-MS/MS with detection limits ≤0.01% .

Q. How can researchers evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of (R)-Timolol-d9 (maleate) in preclinical models?

Integrate plasma concentration-time profiles with hemodynamic responses (e.g., intraocular pressure reduction in glaucoma models). Use Emax models to correlate AUC with effect duration. Validate translational relevance by comparing unbound drug fractions in plasma vs. target tissues via microdialysis .

Methodological Guidance for Data Analysis

- Handling Linearity Deviations in Calibration Curves : For non-linear ranges (e.g., 0.02–0.3 µg/mL), apply weighted least squares regression (1/x² weighting) to minimize heteroscedasticity. Confirm residuals follow a normal distribution via Shapiro-Wilk testing .

- Addressing Outliers in Interlaboratory Data : Use Grubbs’ test (α=0.05) to identify outliers. If between-lab variance exceeds 30%, recalibrate instruments with traceable reference materials and repeat under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.